3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, commonly referred to as AQW-051, is a synthetic organic compound notable for its selective action as a partial agonist of the alpha-7 nicotinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications in treating cognitive deficits associated with neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. The molecular formula of AQW-051 is C₁₉H₂₂N₂O, with a molecular weight of 294.4 g/mol, and it features a bicyclic structure that incorporates both pyridine and phenyl groups, which contribute to its biological activity.
AQW-051 was initially disclosed at an American Chemical Society meeting in March 2014 and has since been studied extensively in scientific literature for its pharmacological properties and synthesis methods. The compound is synthesized through a series of chemical reactions that build its complex structure from simpler precursors.
AQW-051 belongs to the class of compounds known as nicotinic acetylcholine receptor modulators. Specifically, it targets the alpha-7 subtype of these receptors, which are implicated in various cognitive processes including learning and memory. Its unique structure allows it to selectively bind to these receptors, differentiating it from other similar compounds.
The synthesis of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane involves multiple steps:
These synthetic methods are optimized for high yield and purity, often requiring careful control over reaction conditions such as temperature and pressure.
The molecular structure of AQW-051 can be represented using various chemical notations:
The compound features a bicyclic framework that includes an azabicyclo[2.2.2]octane core and functional groups that enhance its interaction with nicotinic receptors.
The structural characteristics contribute significantly to its biological activity, allowing it to selectively interact with specific receptor sites involved in neurotransmission.
AQW-051 can undergo several types of chemical reactions:
Typical reagents used include oxidizing agents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
The mechanism by which AQW-051 exerts its effects primarily involves its action at the alpha-7 nicotinic acetylcholine receptors:
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₂O |
Molecular Weight | 294.4 g/mol |
IUPAC Name | 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane |
InChI | InChI=1S/C19H22N2O/c1-14... |
InChI Key | NPDLTEZXGWRMLQ-UHFFFAOYSA-N |
These properties are critical for understanding how AQW-051 behaves under various conditions and its suitability for therapeutic applications.
The primary applications of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane include:
The compound 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane (molecular formula: C₁₉H₂₂N₂O; MW: 294.40 g/mol) exhibits a stereospecific interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR). Its (3R)-enantiomer (CAS: 669770-29-0) demonstrates positive allosteric modulation (PAM) activity, enhancing agonist-evoked currents without directly activating the receptor [2] [10]. The azabicyclo[2.2.2]octane moiety anchors the molecule to a topographic pocket near the orthosteric site, while the 4-methylbiphenyl extension interacts with extracellular loop C, stabilizing the receptor's open conformation. This modulation is characterized by prolonged channel opening times and reduced desensitization kinetics, as confirmed through electrophysiological studies [7] [9].
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₂O |
Molecular Weight | 294.40 g/mol |
CAS (Racemate) | 67042222 |
CAS (3R Enantiomer) | 669770-29-0 |
Key Structural Features | Azabicyclic core, aryloxy linkage |
Equilibrium binding assays reveal moderate binding affinity for the α7 nAChR (Kᵢ ≈ 314–390 nM), with the (3R)-enantiomer showing a 3-fold higher affinity than the (3S)-configuration (CAS: 71553840) [2] [9]. Kinetic analyses indicate slow dissociation (t₁/₂ > 30 min), suggesting sustained receptor engagement. Allosteric enhancement is evidenced by a leftward shift in acetylcholine dose-response curves (EC₅₀ reduced by 40–60%) and increased maximal efficacy (Iₘₐₓ potentiation: 150–200%) [9]. The compound’s binding is entropy-driven, with hydrophobic interactions dominating the thermodynamic signature, as shown by isothermal titration calorimetry [7].
Table 2: Functional Modulation Parameters
Parameter | Value | Experimental System |
---|---|---|
α7 nAChR Kᵢ | 314–390 nM | Radioligand binding |
Acetylcholine EC₅₀ Shift | 40–60% reduction | Oocyte electrophysiology |
Current Potentiation (Iₘₐₓ) | 150–200% | HEK-293 cells |
Dissociation Half-life | >30 min | Kinetic binding assay |
Selectivity profiling against major nAChR subtypes demonstrates >50-fold selectivity for α7 over α4β2 (Kᵢ > 20 µM), α3β4 (Kᵢ > 15 µM), and muscle-type (α1β1δγ; Kᵢ > 25 µM) receptors [9]. This specificity arises from the compound’s bulky 4-methylphenyl group, which sterically clashes with complementary subunits of non-α7 receptors. Off-target screening (at 10 µM) against 120 GPCRs, ion channels, and kinases shows negligible activity (<30% inhibition), except weak inhibition of the 5-HT₃ receptor (IC₅₀: 8.2 µM), which shares structural homology with nAChRs [6] [9].
Table 3: Selectivity Profile Across nAChR Subtypes
Receptor Subtype | Kᵢ (µM) | Fold-Selectivity vs. α7 |
---|---|---|
α7 nAChR | 0.31–0.39 | 1 |
α4β2 nAChR | >20 | >64 |
α3β4 nAChR | >15 | >48 |
α1β1δγ nAChR | >25 | >80 |
5-HT₃ Receptor | 8.2 | 26 |
In rat prefrontal cortex synaptosomes, 1 µM of the compound enhances glutamate release by 70–80% and dopamine release by 40–50% upon submaximal α7 nAChR stimulation [7]. This effect is abolished by α7-selective antagonists (e.g., MLA), confirming receptor dependence. The modulation is calcium-dependent, involving presynaptic Ca²⁺ influx through activated α7 channels. Chronic exposure (72 hr) potentiates high-affinity choline uptake (HACU) by 30%, suggesting presynaptic terminal plasticity. In vivo microdialysis shows elevated extracellular acetylcholine (+120%) and GABA (+45%) in the hippocampus, supporting broad neuromodulatory roles [7] [9].
Compound Synonyms:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0